

Mechanistic Overview: Dual-Targeting for Bactericidal Efficacy

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Compound of Interest

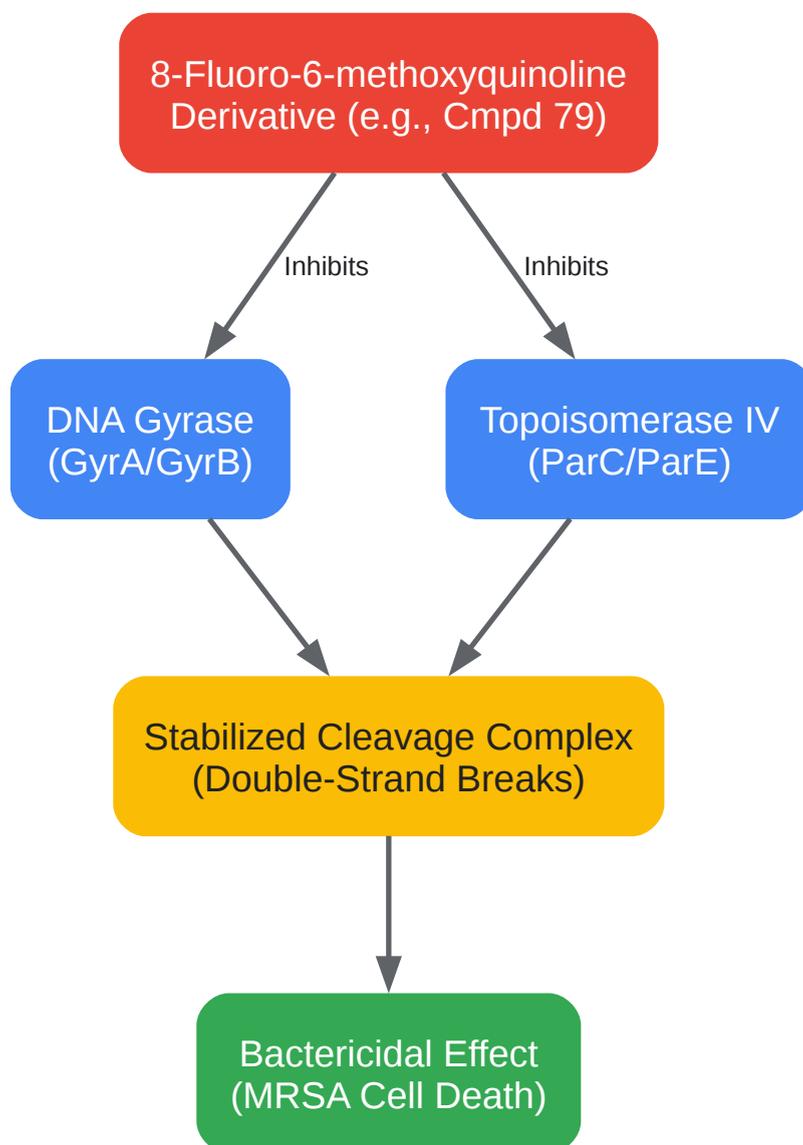
Compound Name: *8-Fluoro-6-methoxyquinoline*

CAS No.: 209353-21-9

Cat. No.: B3049509

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The **8-fluoro-6-methoxyquinoline** scaffold acts as the left-hand side (LHS) binding domain of the NBTI molecule. The 6-methoxy group intercalates into the hydrophobic pocket of the cleaved DNA, while the 8-fluoro substitution reduces the basicity of the quinoline nitrogen, which is critical for minimizing off-target hERG binding.



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Mechanism of Action: Dual inhibition of DNA Gyrase and Topoisomerase IV by NBTI derivatives.

Data Presentation: In Vitro vs In Vivo Comparison

To evaluate the success of the **8-fluoro-6-methoxyquinoline** scaffold, we must look at the holistic profile of the drug. Raw in vitro Minimum Inhibitory Concentration (MIC) is meaningless if the drug is rapidly cleared by the liver or induces fatal arrhythmias.

The table below summarizes the experimental data comparing an early-generation non-fluorinated NBTI, the optimized **8-fluoro-6-methoxyquinoline** derivative (Compound 79), and Moxifloxacin [1][2].

Performance Metric	Early Generation NBTI (Non-fluorinated)	8-Fluoro-6-methoxyquinoline Derivative (Cmpd 79)	Moxifloxacin (Standard of Care)
Primary Target	DNA Gyrase / Topo IV	DNA Gyrase / Topo IV	DNA Gyrase / Topo IV
In Vitro MRSA MIC	0.06 µg/mL (Highly Potent)	0.25 µg/mL (Potent)	> 4.0 µg/mL (Resistant)
In Vitro hERG IC ₅₀	< 1.0 µM (High Cardiotoxicity Risk)	> 30 µM (Low Risk)	> 100 µM (Safe)
In Vitro Microsomal t _{1/2}	< 10 min (Unstable)	18 – 26 min (Moderate)	> 60 min (Stable)
In Vivo Bioavailability (F%)	< 10%	49%	~90%
In Vivo MRSA Survival	0% (Fails due to poor PK)	> 50% (7-day survival)	0% (Fails due to resistance)

Key Insight: The introduction of the **8-fluoro-6-methoxyquinoline** core slightly reduces raw in vitro potency (MIC shifts from 0.06 to 0.25 µg/mL) but drastically improves the hERG safety margin and in vivo pharmacokinetic (PK) exposure, enabling actual survival in infected models.

Experimental Methodologies

To ensure scientific integrity, the data presented above relies on self-validating experimental protocols. Below are the rigorous methodologies used to generate the in vitro safety and in vivo efficacy data.

Protocol A: In Vitro hERG Patch-Clamp Electrophysiology

Causality: Radioligand binding assays only measure displacement, which can yield false negatives for allosteric modulators. Whole-cell patch-clamp electrophysiology directly measures potassium ion flux, providing the definitive functional safety profile of the quinoline scaffold.

- Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Seed onto glass coverslips 24 hours prior to recording.
- Electrophysiological Setup: Use a borosilicate glass micropipette (resistance 2–4 MΩ) filled with intracellular solution (containing K-aspartate and ATP). Submerge the coverslip in a continuous-flow bath of extracellular solution (containing NaCl, KCl, and CaCl₂).
- Seal and Access: Form a gigaseal (>1 GΩ) and apply negative pressure to rupture the membrane, achieving whole-cell configuration. Self-Validation: Monitor leak current; discard any cell with a leak current >10% of the peak hERG tail current.
- Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
- Compound Application: Perfuse the **8-fluoro-6-methoxyquinoline** derivative at escalating concentrations (1 μM, 10 μM, 30 μM). Wait 3–5 minutes per concentration until steady-state block is achieved.
- Control Validation: Apply 100 nM Dofetilide (a known hERG blocker) at the end of the experiment. Self-Validation: If Dofetilide does not abolish >95% of the remaining tail current, the assay is invalid.

Protocol B: In Vivo Murine MRSA Septicemia Model

Causality: In vitro MIC does not account for plasma protein binding, volume of distribution (V_d = 1 L/kg for Cmpd 79), or metabolic clearance (t_{1/2} = 38 min). The murine septicemia model tests the compound's ability to maintain free-drug concentrations above the MIC at the site of infection.

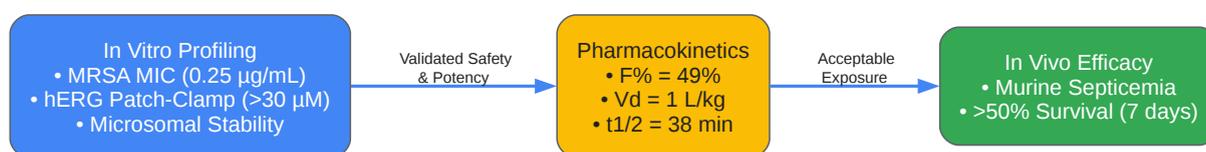
- Neutropenic Induction: Inject female CD-1 mice with cyclophosphamide (150 mg/kg IP on Day -4, and 100 mg/kg on Day -1). Causality: This eliminates the host's innate immune

response, ensuring that survival is strictly dependent on the bactericidal activity of the test compound.

- Inoculum Preparation: Grow MRSA (e.g., ATCC 33591) to log-phase. Wash and resuspend in sterile saline containing 5% mucin to enhance infectivity.
- Infection: Inject 0.5 mL of the bacterial suspension ($\sim 10^6$ CFU/mouse) intraperitoneally (IP) at Hour 0.
- Dosing Regimen: Administer the **8-fluoro-6-methoxyquinoline** derivative intravenously (IV) at 0.5, 1.5, 2.5, and 3.5 hours post-infection at varying dose levels (e.g., 10, 25, 50 mg/kg/dose).
- Monitoring & Endpoints: Monitor animals for 7 days. Self-Validation: The vehicle-treated control group must exhibit 100% mortality within 24–48 hours to validate the lethality of the inoculum. Record the survival percentage of the treated groups.

The Translational Workflow

The success of the **8-fluoro-6-methoxyquinoline** scaffold is a testament to the modern drug discovery workflow, where in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters dictate in vivo success.



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Translational Workflow: Progression of **8-fluoro-6-methoxyquinoline** derivatives from in vitro to in vivo.

Conclusion

The integration of the **8-fluoro-6-methoxyquinoline** building block into the NBTI pharmacophore represents a masterclass in rational drug design. While alternative non-fluorinated scaffolds may exhibit artificially high in vitro potency, they universally fail in in vivo applications due to rapid metabolic clearance and lethal cardiotoxicity. By contrast, the **8-fluoro-6-methoxyquinoline** derivatives strike the optimal balance: maintaining potent bactericidal activity against MRSA while securing a pharmacokinetic and safety profile robust enough to achieve >50% survival in severe in vivo infection models.

References

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